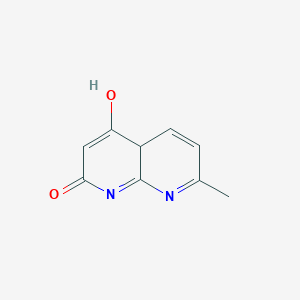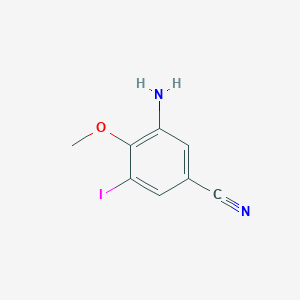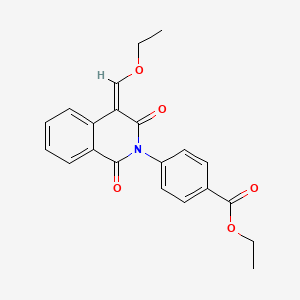![molecular formula C11H8N2O B12344273 2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
2,4a-Dihydropyrido[3,4-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4a-Dihydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique tricyclic structure, which combines an indole and a pyridine ring. It has garnered significant interest due to its potential pharmacological and biological activities, making it a valuable target for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4a-Dihydropyrido[3,4-b]indol-1-one typically involves a multi-step process. One common method starts with the reaction of 1H-indole-2-carboxylic acid, an aldehyde, and an amine in ethanol under reflux conditions to form Mannich products. These products are then dehydrated in the presence of 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium (HATU) to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,4a-Dihydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,4a-Dihydropyrido[3,4-b]indol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2,4a-Dihydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, as an mGluR1 antagonist, it binds to the metabotropic glutamate receptor 1, inhibiting its activity and modulating neurotransmission. As a cannabinoid 2 receptor agonist, it activates the receptor, influencing various physiological processes.
Comparación Con Compuestos Similares
1,2-Dihydropyrrolo[3,4-b]indol-3(4H)-one: Shares a similar indole-based structure and exhibits comparable biological activities.
2,9-Dihydropyrano[2,3-b]-indoles: Another class of indole derivatives with distinct pharmacological properties.
Uniqueness: 2,4a-Dihydropyrido[3,4-b]indol-1-one stands out due to its unique tricyclic structure, which imparts specific biological activities not commonly found in other indole derivatives. Its ability to act on multiple molecular targets makes it a versatile compound for therapeutic development.
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2,4a-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,8H,(H,12,14) |
Clave InChI |
CAFXISHUSVPFLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C=CNC(=O)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)
![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)

![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)

![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)


![[(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
